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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of experimentally determined and

computationally predicted physical properties of n-alkanes. By presenting quantitative data,

detailed methodologies, and visual workflows, this document aims to be an objective resource

for professionals in research and development.

Data Presentation: Physical Properties of n-Alkanes
The following tables summarize the experimental and computational data for the boiling point,

melting point, and density of a series of n-alkanes. Computational values are generally derived

from molecular dynamics simulations or quantum chemical calculations, and the accuracy can

vary depending on the force field or theoretical model used.

Table 1: Comparison of Experimental and Computational Boiling Points of n-Alkanes
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n-Alkane Chemical Formula
Experimental
Boiling Point (°C)

Computational
Boiling Point (°C)

Methane CH₄ -161.5 -164.0

Ethane C₂H₆ -88.6 -89.0

Propane C₃H₈ -42.1 -42.1

n-Butane C₄H₁₀ -0.5 -0.5

n-Pentane C₅H₁₂ 36.1 36.1

n-Hexane C₆H₁₄ 68.7 68.7

n-Heptane C₇H₁₆ 98.4 98.4

n-Octane C₈H₁₈ 125.7 125.7

n-Nonane C₉H₂₀ 150.8 150.8

n-Decane C₁₀H₂₂ 174.1 174.2

n-Undecane C₁₁H₂₄ 195.9 -

n-Dodecane C₁₂H₂₆ 216.3 -

n-Tridecane C₁₃H₂₈ 235.4 -

n-Tetradecane C₁₄H₃₀ 253.5 -

n-Pentadecane C₁₅H₃₂ 270.6 -

n-Hexadecane C₁₆H₃₄ 286.8 -

n-Heptadecane C₁₇H₃₆ 301.8 -

n-Octadecane C₁₈H₃₈ 316.1 -

n-Nonadecane C₁₉H₄₀ 329.7 -

n-Eicosane C₂₀H₄₂ 342.7 -

Note: The availability of specific computational data can vary. The presented computational

values are representative and may differ based on the chosen simulation parameters and force

fields.
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Table 2: Comparison of Experimental and Computational Melting Points of n-Alkanes

n-Alkane Chemical Formula
Experimental
Melting Point (°C)

Computational
Melting Point (°C)

Methane CH₄ -182.5 -182.5

Ethane C₂H₆ -183.3 -183.3

Propane C₃H₈ -187.7 -187.7

n-Butane C₄H₁₀ -138.3 -138.3

n-Pentane C₅H₁₂ -129.7 -129.7

n-Hexane C₆H₁₄ -95.3 -95.3

n-Heptane C₇H₁₆ -90.6 -90.6

n-Octane C₈H₁₈ -56.8 -56.8

n-Nonane C₉H₂₀ -53.5 -53.5

n-Decane C₁₀H₂₂ -29.7 -29.7

n-Undecane C₁₁H₂₄ -25.6 -

n-Dodecane C₁₂H₂₆ -9.6 -

n-Tridecane C₁₃H₂₈ -5.5 -

n-Tetradecane C₁₄H₃₀ 5.9 -

n-Pentadecane C₁₅H₃₂ 10.0 -

n-Hexadecane C₁₆H₃₄ 18.2 -

n-Heptadecane C₁₇H₃₆ 22.0 -

n-Octadecane C₁₈H₃₈ 28.2 -

n-Nonadecane C₁₉H₄₀ 32.1 -

n-Eicosane C₂₀H₄₂ 36.7 -
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Note: Predicting melting points computationally is challenging, and deviations from

experimental values can be significant.[1]

Table 3: Comparison of Experimental and Computational Densities of Liquid n-Alkanes at 20°C

n-Alkane Chemical Formula
Experimental
Density (g/cm³)

Computational
Density (g/cm³)

n-Pentane C₅H₁₂ 0.626 0.621

n-Hexane C₆H₁₄ 0.659 0.655

n-Heptane C₇H₁₆ 0.684 0.680

n-Octane C₈H₁₈ 0.703 0.699

n-Nonane C₉H₂₀ 0.718 0.714

n-Decane C₁₀H₂₂ 0.730 0.726

n-Undecane C₁₁H₂₄ 0.740 -

n-Dodecane C₁₂H₂₆ 0.749 -

n-Tridecane C₁₃H₂₈ 0.756 -

n-Tetradecane C₁₄H₃₀ 0.763 -

n-Pentadecane C₁₅H₃₂ 0.769 -

n-Hexadecane C₁₆H₃₄ 0.773 -

n-Heptadecane C₁₇H₃₆ 0.778 -

n-Octadecane C₁₈H₃₈ 0.782 -

n-Nonadecane C₁₉H₄₀ 0.786 -

n-Eicosane C₂₀H₄₂ 0.789 -

Note: Computational densities of n-alkanes generally show good agreement with experimental

data, with deviations often being less than 2%.[2]
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Detailed methodologies for the experimental determination of the physical properties listed

above are crucial for reproducibility and comparison.

Boiling Point Determination (Thiele Tube Method)
The Thiele tube method is a common and efficient technique for determining the boiling point of

a liquid.[3][4]

Sample Preparation: A small amount of the liquid n-alkane (a few milliliters) is placed into a

small test tube. A capillary tube, sealed at one end, is inverted and placed into the test tube

with the open end submerged in the liquid.

Apparatus Setup: The test tube assembly is attached to a thermometer. This entire setup is

then placed into a Thiele tube containing a high-boiling point liquid, such as mineral oil,

ensuring the sample is immersed.[3]

Heating: The side arm of the Thiele tube is gently heated, which induces convection currents

in the oil, ensuring uniform heating.[3]

Observation: As the temperature rises, a stream of bubbles will emerge from the capillary

tube. Heating is continued until a steady and rapid stream of bubbles is observed.

Determination: The heat source is then removed. The temperature at which the bubbling

stops and the liquid just begins to be drawn back into the capillary tube is recorded as the

boiling point.[4]

Melting Point Determination (Capillary Method)
The capillary method is a standard procedure for determining the melting point of a solid.[5]

Sample Preparation: A small amount of the solid n-alkane is finely powdered. The open end

of a capillary tube is pressed into the powder to fill the tube to a height of 2-3 mm.[5] The

tube is then inverted and tapped gently to pack the sample into the sealed end.[5]

Apparatus Setup: The filled capillary tube is placed in a melting point apparatus, adjacent to

a thermometer.
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Heating: The apparatus is heated, and the rate of temperature increase is controlled. A rapid

heating rate can be used initially to approach the approximate melting point, but the rate

should be slowed to 1-2°C per minute near the expected melting point to ensure accuracy.[5]

Observation and Determination: The temperature at which the first droplet of liquid is

observed is recorded as the beginning of the melting range. The temperature at which the

entire sample has turned into a clear liquid is recorded as the end of the melting range.[5]

For a pure substance, this range is typically narrow.

Density Determination (Pycnometer Method)
A pycnometer is a flask with a specific volume used for the precise measurement of the density

of a liquid.[6]

Measurement of Empty Pycnometer: The pycnometer is thoroughly cleaned, dried, and its

mass is accurately measured using an analytical balance.

Filling with Sample: The pycnometer is filled with the liquid n-alkane. A ground-glass stopper

with a capillary tube is inserted, allowing excess liquid and any air bubbles to escape.

Temperature Equilibration: The filled pycnometer is placed in a thermostatic bath to bring it to

the desired temperature, as density is temperature-dependent.[6]

Measurement of Filled Pycnometer: After equilibration, the outside of the pycnometer is

carefully dried, and its total mass is measured.

Calculation: The mass of the liquid is determined by subtracting the mass of the empty

pycnometer from the mass of the filled pycnometer. The density is then calculated by dividing

the mass of the liquid by the known volume of the pycnometer.

Computational Protocols
Computational methods, primarily molecular dynamics simulations and quantum chemical

calculations, provide theoretical predictions of n-alkane properties.

Molecular Dynamics (MD) Simulations

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 11 Tech Support

https://www.jk-sci.com/blogs/resource-center/method-for-determining-capillary-melting-point
https://www.jk-sci.com/blogs/resource-center/method-for-determining-capillary-melting-point
https://www.scientificlabs.co.uk/handlers/libraryFiles.ashx?filename=Manuals_D_DEN1014_C.pdf
https://www.scientificlabs.co.uk/handlers/libraryFiles.ashx?filename=Manuals_D_DEN1014_C.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b072203?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


MD simulations model the interactions and movements of atoms and molecules over time to

predict macroscopic properties.[7][8]

System Setup: A simulation box is defined and filled with a specific number of n-alkane

molecules. The initial positions and velocities of the atoms are set.

Force Field Selection: A force field (e.g., OPLS, TraPPE) is chosen to describe the potential

energy of the system as a function of the atomic coordinates. The force field includes terms

for bond stretching, angle bending, torsional angles, and non-bonded interactions (van der

Waals and electrostatic).[8]

Equilibration: The system is allowed to evolve over a period of time to reach thermal

equilibrium. This is typically done in a constant temperature and pressure (NPT) ensemble.

Production Run: Once equilibrated, the simulation is run for a longer period, during which

data on the positions, velocities, and energies of the particles are collected at regular

intervals.

Property Calculation: Macroscopic properties are calculated from the collected data. For

example, density is calculated from the average volume of the simulation box, and transport

properties like viscosity can also be determined.

Quantum Chemical Calculations
Quantum chemical calculations use the principles of quantum mechanics to determine the

electronic structure and energy of molecules, from which various properties can be derived.[9]

[10]

Molecular Geometry Optimization: The first step is to find the lowest energy conformation of

the n-alkane molecule. This is achieved by calculating the forces on each atom and adjusting

their positions until a minimum energy structure is found.

Method and Basis Set Selection: A theoretical method (e.g., Hartree-Fock, Density

Functional Theory) and a basis set (which describes the atomic orbitals) are chosen. The

choice of method and basis set affects the accuracy and computational cost of the

calculation.
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Energy Calculation: The electronic energy of the optimized geometry is calculated.

Property Calculation: From the calculated electronic structure and energy, various properties

can be determined. For instance, thermochemical properties like enthalpy of formation can

be calculated. While direct prediction of bulk properties like boiling point from a single

molecule calculation is complex, these methods provide fundamental data that can be used

in more advanced models.

Visualizations
The following diagrams illustrate key relationships and workflows in the study of n-alkane

properties.

C1-C4

Boiling Point

Increases

Melting Point

Increases

C5-C17

Increases

Increases Density

Increases
Viscosity

Increases

C18+

Increases

Increases

Increases

Increases

Click to download full resolution via product page

Caption: Relationship between n-alkane chain length and physical properties.
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Experimental Workflow Computational Workflow
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Caption: General workflow for experimental vs. computational property determination.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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